molecular formula C11H10O3S2 B277009 2-Methylphenyl 2-thiophenesulfonate

2-Methylphenyl 2-thiophenesulfonate

Cat. No.: B277009
M. Wt: 254.3 g/mol
InChI Key: ZFIKERHXTSOZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl 2-thiophenesulfonate is an organic ester compound with the molecular formula C 11 H 10 O 3 S 2 and a molecular weight of 254.33 g/mol . This compound is provided as a high-purity solid for research and development purposes, strictly for Research Use Only. As a synthetic intermediate featuring both a thiophene ring and a phenolic ester, this chemical serves as a valuable building block in organic synthesis and medicinal chemistry research. The structure is part of a family of compounds used in the development of more complex molecules, such as those containing benzenesulfonamide groups which are present in investigated pharmacologically active agents . Its exact physical properties, including melting and boiling point, are areas of ongoing research. Researchers utilize this compound in the exploration of new chemical entities and as a key intermediate in synthetic pathways. It is related to other aryl thiophenesulfonates, which are used in the synthesis of specialized chemicals . Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O3S2

Molecular Weight

254.3 g/mol

IUPAC Name

(2-methylphenyl) thiophene-2-sulfonate

InChI

InChI=1S/C11H10O3S2/c1-9-5-2-3-6-10(9)14-16(12,13)11-7-4-8-15-11/h2-8H,1H3

InChI Key

ZFIKERHXTSOZJE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Significance of Sulfonate Esters As Versatile Synthetic Intermediates and Leaving Groups

Sulfonate esters are a cornerstone of modern organic synthesis, primarily valued for their exceptional ability to function as leaving groups in a wide array of nucleophilic substitution and elimination reactions. The sulfonate group, being the conjugate base of a strong sulfonic acid, is a very stable anion and therefore departs readily from the substrate molecule. This high leaving group ability is comparable to that of halides, yet sulfonate esters often offer advantages in terms of reactivity, stability, and ease of handling.

The versatility of sulfonate esters stems from the ability to tune their electronic and steric properties by varying the structure of the organic moiety attached to the sulfur atom. This allows for fine control over the reactivity of the molecule, making them indispensable tools for synthetic chemists. Common applications of sulfonate esters include their use in the formation of carbon-carbon and carbon-heteroatom bonds, as well as in the generation of reactive intermediates such as carbocations and carbenes.

Overview of 2 Methylphenyl 2 Thiophenesulfonate Within Modern Organic Chemistry

2-Methylphenyl 2-thiophenesulfonate is a specific type of aryl thiophenesulfonate that has garnered attention for its potential applications in organic synthesis. The presence of the thiophene (B33073) ring, a sulfur-containing aromatic heterocycle, introduces unique electronic and steric features to the molecule. The thieno[3,2-b]thiophene (B52689) (TT) unit, a related structure, is highly sought after in modern organic synthesis due to the varied applications of its derivatives, particularly in the field of organic electronics. beilstein-journals.orgnih.gov Compounds based on the TT structure are utilized as light-harvesting dyes in solar cells and as semiconductors in organic field-effect transistors. beilstein-journals.orgnih.gov

The "2-methylphenyl" portion of the molecule, also known as an o-tolyl group, can influence the reactivity of the sulfonate ester through steric hindrance and electronic effects. The methyl group's electron-donating nature can modulate the electrophilicity of the sulfur atom, while its position on the aromatic ring can direct the approach of incoming nucleophiles. The interplay of these factors makes this compound a potentially valuable reagent for specific synthetic transformations where fine-tuning of reactivity is crucial.

Historical Context and Evolution of Research on Aryl Thiophenesulfonates

The Role of the 2-Thiophenesulfonate Moiety as a Leaving Group

The effectiveness of a leaving group is a critical factor in determining the rate and mechanism of nucleophilic substitution reactions. Sulfonate esters, in general, are recognized as excellent leaving groups due to the stability of the resulting sulfonate anion, which is resonance-stabilized.

The departure of the 2-thiophenesulfonate leaving group is a key step in nucleophilic substitution reactions. The kinetics of this departure are influenced by the stability of the resulting anion. A more stable anion, which is a weaker base, will be a better leaving group, leading to a faster reaction rate. The stability of the 2-thiophenesulfonate anion is enhanced by the delocalization of the negative charge over the three oxygen atoms and the sulfur atom.

Table 1: Comparison of Leaving Group Ability of Various Sulfonates (Illustrative)

Leaving GroupConjugate AcidApproximate pKa of Conjugate AcidRelative Leaving Group Ability
Triflate (CF₃SO₃⁻)Triflic Acid (CF₃SO₃H)-14Excellent
Tosylate (CH₃C₆H₄SO₃⁻)p-Toluenesulfonic Acid-2.8Excellent
Mesylate (CH₃SO₃⁻)Methanesulfonic Acid-1.9Very Good
2-Thiophenesulfonate 2-Thiophenesulfonic Acid (estimated to be low) Good to Excellent

Note: The pKa for 2-thiophenesulfonic acid is not widely reported but is expected to be low, similar to other arylsulfonic acids, indicating that 2-thiophenesulfonate is a good leaving group.

The electronic and steric environment of the 2-thiophenesulfonate moiety plays a significant role in its ability to act as a leaving group.

Electronic Factors: The thiophene ring, being an electron-rich aromatic system, can influence the stability of the sulfonate anion. The sulfur atom in the thiophene ring can participate in delocalization of the negative charge, potentially enhancing the stability of the leaving group. The electron-donating or electron-withdrawing nature of substituents on the thiophene ring would further modulate this effect.

Steric Factors: The 2-methylphenyl group attached to the sulfonate ester can exert steric hindrance. While this primarily affects the approach of the nucleophile to the reaction center, significant steric bulk on the leaving group itself could potentially influence the rate of its departure, although this is generally a less pronounced effect compared to steric hindrance at the reaction site. In the case of 2-Methylphenyl 2-thiophenesulfonate, the methyl group is on the phenyl ring and not directly on the thiophene ring of the leaving group, so its direct steric impact on the leaving group's stability is minimal.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions of this compound can theoretically proceed through bimolecular (Sₙ2) or unimolecular (Sₙ1) pathways. The preferred mechanism is determined by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The Sₙ2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This reaction proceeds with an inversion of stereochemistry at the reaction center. For an Sₙ2 reaction to occur on this compound, the nucleophile would attack the carbon atom of the methylphenyl group to which the oxygen atom of the sulfonate is attached.

However, Sₙ2 reactions on aryl carbons are generally disfavored due to the steric hindrance of the aromatic ring and the high energy required to break the sp² C-O bond. The backside attack required for an Sₙ2 mechanism is blocked by the benzene (B151609) ring itself.

Table 2: Key Features of a Hypothetical Sₙ2 Reaction of this compound

FeatureDescription
Kinetics Second-order: rate = k[Substrate][Nucleophile]
Mechanism Concerted (single step)
Stereochemistry Inversion of configuration at the reaction center
Substrate Structure Favored by less sterically hindered substrates (methyl > 1° > 2°)
Nucleophile Favored by strong, unhindered nucleophiles
Leaving Group Requires a good leaving group, such as 2-thiophenesulfonate
Solvent Favored by polar aprotic solvents

The Sₙ1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. Sₙ1 reactions typically occur with substrates that can form stable carbocations (tertiary, allylic, benzylic).

For this compound, an Sₙ1 reaction would involve the formation of a 2-methylphenyl cation. Aryl cations are notoriously unstable, making the Sₙ1 pathway highly unfavorable under normal conditions. Therefore, Sₙ1 reactions are not expected to be a major pathway for the nucleophilic substitution of this compound.

Table 3: Key Features of a Hypothetical Sₙ1 Reaction of this compound

FeatureDescription
Kinetics First-order: rate = k[Substrate]
Mechanism Stepwise, involving a carbocation intermediate
Stereochemistry Racemization at the reaction center
Substrate Structure Favored by substrates that form stable carbocations (3° > 2° > 1°)
Nucleophile Can proceed with weak nucleophiles
Leaving Group Requires an excellent leaving group
Solvent Favored by polar protic solvents

Given the unreactivity of the aryl carbon towards Sₙ1 and Sₙ2 reactions, an alternative site of nucleophilic attack is the sulfur atom of the sulfonate group. This would lead to the cleavage of the S-O bond rather than the C-O bond. Such a reaction is known as nucleophilic substitution at sulfur.

Regioselectivity: The regioselectivity of nucleophilic attack is highly dependent on the reaction conditions and the nature of the nucleophile. Hard nucleophiles (e.g., hydroxide, alkoxides) are more likely to attack the harder electrophilic center, which in this case is the sulfur atom. Soft nucleophiles might show different selectivity. The presence of the 2-methyl group on the phenyl ring could sterically hinder attack at the adjacent C-O bond, further favoring attack at the sulfur atom.

Stereochemical Outcomes: If the reaction were to proceed via an Sₙ2 mechanism at the aryl carbon (which is highly unlikely), it would result in an inversion of the ring's stereochemistry, which is geometrically impossible. In the more plausible scenario of a nucleophilic attack at the sulfur atom, the reaction would proceed with its own stereochemical consequences at the tetrahedral sulfur center. If the sulfur atom were a chiral center, inversion of configuration would be expected.

Elimination Reactions Mediated by 2-Thiophenesulfonate Departure

The 2-thiophenesulfonate group, analogous to other sulfonate esters like tosylates and mesylates, can function as an effective leaving group in elimination reactions. These reactions involve the removal of the sulfonate group from one carbon atom and a proton from an adjacent carbon, leading to the formation of a double bond (an alkene). The facility with which the 2-thiophenesulfonate group departs is attributed to the stability of the resulting 2-thiophenesulfonate anion, where the negative charge is delocalized through resonance across the sulfonyl group and the thiophene ring.

Elimination reactions are generally endothermic and are often favored by the application of heat. plutusias.com The specific pathway an elimination reaction follows, primarily the E1 or E2 mechanism, is dictated by several factors including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature.

E1 and E2 Elimination Pathways

Elimination reactions are categorized based on their reaction kinetics, leading to two primary mechanisms: the unimolecular (E1) and bimolecular (E2) pathways. byjus.comwikipedia.org

The E1 (Elimination, Unimolecular) reaction is a two-step process. byjus.comwikipedia.org

Ionization: The C–O bond to the 2-thiophenesulfonate group breaks heterolytically without the intervention of a base, forming a carbocation intermediate. This step is the slow, rate-determining step. The rate of the E1 reaction is therefore dependent only on the concentration of the substrate. byjus.com

Deprotonation: A weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a π-bond. byjus.com

The E2 (Elimination, Bimolecular) reaction occurs in a single, concerted step. byjus.comwikipedia.org In this mechanism, a base abstracts a proton from a β-carbon at the same time as the 2-thiophenesulfonate leaving group departs from the α-carbon. wikipedia.org The reaction rate is dependent on the concentrations of both the substrate and the base, hence it is a second-order reaction. byjus.comwikipedia.org A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group, which allows for an efficient overlap of orbitals in the transition state to form the new π-bond. wikipedia.org

The following table summarizes the key differences between the E1 and E2 pathways.

FeatureE1 PathwayE2 Pathway
Kinetics Unimolecular, First-order (Rate = k[Substrate]) byjus.comBimolecular, Second-order (Rate = k[Substrate][Base]) byjus.comwikipedia.org
Mechanism Two steps, via a carbocation intermediate byjus.comwikipedia.orgOne concerted step, via a transition state byjus.comwikipedia.org
Base Requirement Weak base is sufficient dalalinstitute.comStrong base is typically required wikipedia.orgdalalinstitute.com
Substrate Structure Favored by tertiary > secondary substrates (stabilizes carbocation) wikipedia.orgCan occur with primary, secondary, or tertiary substrates wikipedia.org
Leaving Group Good leaving group is essential for ionization youtube.comGood leaving group is required youtube.com
Stereochemistry No specific geometric requirement for the leaving group and proton masterorganicchemistry.comRequires an anti-periplanar arrangement of the leaving group and proton wikipedia.org
Rearrangements Possible, due to the carbocation intermediate plutusias.comNot possible, as there is no discrete intermediate

This table provides a comparative overview of the E1 and E2 elimination reaction pathways.

Competition between Substitution and Elimination Reactions

Substrates capable of undergoing elimination reactions, such as those with a 2-thiophenesulfonate leaving group, can often also undergo nucleophilic substitution reactions (SN1 and SN2). libretexts.org Elimination and substitution pathways are frequently in competition. youtube.comyoutube.com The outcome of the reaction—whether it yields a substitution or an elimination product—depends on a careful balance of several factors. libretexts.org

Key Factors Influencing the Competition:

Structure of the Substrate:

Primary Substrates: Tend to favor SN2 reactions. E2 can compete if a strong, sterically hindered base is used. youtube.com

Secondary Substrates: Are prone to both substitution (SN1, SN2) and elimination (E1, E2). The specific pathway is highly dependent on the other reaction conditions. youtube.com With strong bases, E2 is often favored over SN2. youtube.com

Tertiary Substrates: Do not undergo SN2 reactions due to steric hindrance. libretexts.orgyoutube.com In the presence of a strong base, E2 elimination is the major pathway. youtube.com With a weak base or a weak nucleophile (e.g., in solvolysis), SN1 and E1 reactions compete. libretexts.org

Nature of the Nucleophile/Base:

Strong, Non-hindered Bases/Good Nucleophiles (e.g., ethoxide, hydroxide): Both SN2 and E2 reactions can occur. For secondary and tertiary substrates, E2 is often favored. youtube.com

Strong, Sterically Hindered Bases (e.g., potassium tert-butoxide): These strongly favor elimination (E2) over substitution. Their bulk makes it difficult for them to act as nucleophiles and attack the carbon atom, but they can readily abstract a less hindered proton from a β-carbon. youtube.comlibretexts.org

Weak Bases/Good Nucleophiles (e.g., iodide, acetate): These favor substitution reactions (SN2 or SN1) over elimination. libretexts.org

Weak Bases/Weak Nucleophiles (e.g., water, ethanol): These conditions favor SN1 and E1 reactions for secondary and tertiary substrates, as they can stabilize the carbocation intermediate. libretexts.org

Reaction Conditions:

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures.

The following table outlines the likely major reaction pathway based on substrate and reagent properties.

SubstrateReagentMajor PathwayCompeting Pathway(s)
Primary Strong Base/Strong NucleophileSN2E2 youtube.com
Primary Strong, Hindered BaseE2SN2
Secondary Strong Base/Strong NucleophileE2 youtube.comSN2 youtube.com
Secondary Weak Base/Weak NucleophileSN1 / E1-
Tertiary Strong BaseE2 youtube.com-
Tertiary Weak Base/Weak NucleophileSN1 / E1-

This table summarizes the competitive nature of substitution and elimination reactions based on the substrate's carbon structure and the strength of the reacting base/nucleophile.

Rearrangement Reactions Involving the 2-Thiophenesulfonate Group

Rearrangement reactions can occur under conditions that promote elimination, particularly when a carbocation intermediate is formed. Since the E1 pathway proceeds through a carbocation, substrates reacting under E1 conditions are susceptible to skeletal rearrangements. plutusias.com

If the departure of the 2-thiophenesulfonate leaving group from a secondary alkyl substrate leads to the formation of a secondary carbocation, a rearrangement may occur to form a more stable tertiary carbocation. This typically happens through a hydride shift (the migration of a hydrogen atom with its bonding electrons) or an alkyl shift (the migration of an alkyl group) from an adjacent carbon to the positively charged carbon. masterorganicchemistry.com Once the more stable carbocation is formed, it can then be deprotonated to yield the final alkene product. Such rearrangements can lead to the formation of products with a different carbon skeleton than the starting material. masterorganicchemistry.com

While the 2-thiophenesulfonate group itself is not typically the migrating group in common named rearrangements like the Pinacol or Beckmann rearrangement, its role as a leaving group is crucial for initiating reactions that can involve rearrangements. libretexts.org For example, in reactions involving carbocation intermediates, the stability and leaving group ability of the 2-thiophenesulfonate anion are what permit the formation of the initial carbocation that subsequently rearranges. masterorganicchemistry.com

Applications of 2 Methylphenyl 2 Thiophenesulfonate in Advanced Organic Transformations

Employment in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of organic molecules.

Cross-Coupling Reactions

Cross-coupling reactions, often catalyzed by transition metals, are a powerful tool for forging new carbon-carbon bonds. Aryl sulfonates can serve as electrophilic partners in these reactions, reacting with a variety of organometallic reagents. While numerous aryl sulfonates have been successfully employed in reactions such as Suzuki, Stille, and Sonogashira couplings, the specific participation of 2-Methylphenyl 2-thiophenesulfonate in such transformations has not been reported.

Annulation and Cyclization Strategies

Annulation and cyclization reactions are critical for the synthesis of cyclic and polycyclic compounds, which are prevalent in natural products and pharmaceuticals. These transformations often rely on the strategic installation of reactive functional groups to facilitate ring formation. Although the structural features of this compound might suggest its potential as a precursor in certain cyclization strategies, no documented examples of its use in this context are currently available.

Utility in Carbon-Heteroatom Bond Forming Reactions

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is fundamental to the synthesis of a vast array of organic compounds. Aryl sulfonates can act as electrophiles in reactions with various nucleophiles to form these bonds. However, the specific application of this compound in carbon-heteroatom bond-forming reactions has not been described in the scientific literature.

Role in Functional Group Interconversions

Functional group interconversions are essential for manipulating the reactivity and properties of organic molecules. Sulfonate esters are well-known for their ability to be converted into other functional groups. For instance, they can be displaced by halides or other nucleophiles. No specific studies detailing the role of this compound in functional group interconversions have been found.

Contributions to Complex Molecule Synthesis

The synthesis of complex molecules, such as natural products and active pharmaceutical ingredients, often requires a multi-step approach involving a variety of chemical transformations. While the unique structure of this compound could potentially offer advantages in certain synthetic routes, there are no published reports of its application in the total synthesis of complex molecules.

Computational Chemistry and Theoretical Studies on 2 Methylphenyl 2 Thiophenesulfonate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methylphenyl 2-thiophenesulfonate, these calculations would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and energies. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational analysis.

These calculations would yield the optimized molecular structure, providing precise bond lengths and angles. The relative stability of different conformers, arising from the rotation around the C-O and S-O bonds, could be determined by comparing their calculated energies. Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated, offering a comprehensive understanding of the compound's stability.

Table 1: Key Global Reactivity Descriptors from DFT

DescriptorFormulaSignificance for this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron; indicates susceptibility to electrophilic attack.
Electron Affinity (A) A ≈ -ELUMOEnergy released upon gaining an electron; indicates susceptibility to nucleophilic attack.
Electronegativity (χ) χ = (I + A) / 2Measures the tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. A larger value indicates greater stability.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η)A global measure of electrophilic character.

Note: This table represents a general framework. Specific values would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be located on the electron-rich thiophene (B33073) and o-tolyl rings, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the sulfonate group, particularly the sulfur atom, which would be the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally indicates higher reactivity.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain experimentally.

Transition State Characterization and Activation Energy Calculations

For any chemical reaction involving this compound, such as a nucleophilic substitution, computational methods can be used to locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a nucleophilic attack on the sulfur atom, the TS would show the partial formation of the new bond with the nucleophile and the partial breaking of the S-O bond to the o-cresolate leaving group. The calculation of vibrational frequencies is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial for understanding the kinetics of a reaction. A lower activation energy implies a faster reaction rate.

Reaction Pathway Analysis and Free Energy Profiles

By mapping the energy changes along the reaction coordinate, a reaction pathway can be constructed. This often involves Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from the transition state down to the reactants and products.

A more comprehensive understanding is provided by a free energy profile, which plots the Gibbs free energy against the reaction coordinate. This profile includes the effects of temperature and entropy, providing a more accurate representation of the reaction under real-world conditions. The free energy profile would clearly show the free energy of activation (ΔG‡), which is directly related to the reaction rate constant through the Eyring equation. For a multi-step reaction, the profile would reveal the energies of any intermediates and the corresponding transition states for each step.

Theoretical Insights into Leaving Group Efficacy

The 2-methylphenoxide group in this compound acts as a leaving group in nucleophilic substitution reactions. The efficacy of a leaving group is related to its ability to stabilize the negative charge that develops as it departs.

Computational chemistry can provide quantitative insights into leaving group ability. One common approach is to calculate the pKa of the conjugate acid of the leaving group (in this case, o-cresol). A lower pKa indicates a more stable anion and therefore a better leaving group.

Furthermore, the stability of the 2-methylphenoxide anion can be directly calculated using DFT. The charge distribution in the anion can be analyzed using methods like Natural Bond Orbital (NBO) analysis to understand how the negative charge is delocalized, which is a key factor in its stability. By comparing the calculated properties of the 2-methylphenoxide leaving group to those of other well-known leaving groups (e.g., tosylate, mesylate), its relative efficacy can be predicted.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and selectivity of molecules like this compound in various organic reactions. By modeling the electronic structure and energetic landscapes of reaction pathways, researchers can gain insights into which sites of a molecule are most likely to react and what products are favored.

Reactivity Descriptors and Site Selectivity

The reactivity of this compound is governed by the electronic properties of its constituent parts: the thiophene ring, the sulfonate ester group, and the 2-methylphenyl (o-tolyl) group. Computational methods can quantify these properties through various reactivity descriptors.

One of the most common approaches is the use of Fukui functions , which identify the most reactive sites for nucleophilic, electrophilic, and radical attack. nih.gov For a molecule like this compound, DFT calculations can predict the atoms most susceptible to reaction. For instance, in electrophilic aromatic substitution, the thiophene ring is generally more reactive than the benzene (B151609) ring. Computational models, such as those used for other thiophene derivatives, can predict whether the C2 or C3 position of the thiophene ring is the more favorable site for electrophilic attack. bohrium.com The electron-withdrawing nature of the sulfonate group would be factored into these calculations, likely deactivating the thiophene ring somewhat, but still allowing for prediction of the most probable reaction site.

Frontier Molecular Orbital (FMO) theory is another key tool. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The distribution and energy of the HOMO indicate the most likely sites for electrophilic attack, while the LUMO points to sites susceptible to nucleophilic attack. For thiophene derivatives, the HOMO is typically localized on the thiophene ring, making it the primary site for interaction with electrophiles. nih.gov

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, the MESP would likely show negative potential around the oxygen atoms of the sulfonate group and on the thiophene ring, indicating these as potential sites for electrophilic attack or interaction with Lewis acids. Conversely, the sulfur atom of the sulfonate group would be an electron-deficient site, susceptible to nucleophilic attack.

The following table illustrates the types of reactivity descriptors that can be calculated using DFT to predict the reactive sites of this compound.

DescriptorPredicted Reactive Site for Electrophilic AttackPredicted Reactive Site for Nucleophilic Attack
Fukui Function (f-) Thiophene ring carbonsSulfonyl sulfur atom
HOMO Density Thiophene ring carbons-
LUMO Density -Sulfonyl sulfur atom
MESP (Negative) Sulfonate oxygens, Thiophene ring-
MESP (Positive) Sulfonyl sulfur atom-

Prediction of Reaction Mechanisms and Selectivity

Beyond identifying reactive sites, computational studies can elucidate entire reaction mechanisms and predict selectivity. For this compound, a key reaction is the cleavage of the sulfonate ester bond. Theoretical studies on the hydrolysis of sulfonate esters have been a subject of interest, with debates over whether the mechanism is a concerted process or a stepwise one involving a pentavalent intermediate. rsc.orgacs.orgnih.gov

DFT calculations can model the transition states for both potential pathways. By comparing the activation energies of the concerted versus the stepwise mechanism, a prediction can be made as to the more likely route. The nature of the leaving group (the 2-methylphenoxide) and the nucleophile would be critical factors in these calculations. acs.org

The steric and electronic effects of the 2-methyl group on the phenyl ring also play a significant role in selectivity. Computational studies on similar ortho-substituted aromatic compounds have shown that the methyl group can sterically hinder the approach of reactants. acs.orgcdnsciencepub.com This steric hindrance can influence the regioselectivity of reactions involving the phenyl ring and could also affect the rate of reactions at the nearby sulfonate group. Furthermore, the electron-donating nature of the methyl group can influence the electronic properties of the phenyl ring, which can be quantified through computational models. acs.org

In reactions where multiple products are possible, such as in cross-coupling reactions, DFT can be used to calculate the energy barriers for the formation of each product. pitt.edu The product with the lowest energy transition state is predicted to be the major product. This approach allows for the prediction of both regioselectivity and stereoselectivity. tandfonline.com

The table below provides a hypothetical comparison of calculated activation energies for competing reaction pathways involving this compound.

Reaction PathwayCompeting Mechanism 1Competing Mechanism 2Predicted Outcome
Sulfonate Ester Cleavage Concerted (Activation Energy: ΔG‡_concerted)Stepwise (Activation Energy: ΔG‡_stepwise)The pathway with the lower ΔG‡ is favored.
Electrophilic Bromination of Thiophene Ring Attack at C2 (Activation Energy: ΔG‡_C2)Attack at C3 (Activation Energy: ΔG‡_C3)The position with the lower ΔG‡ is the major regioisomer.
Nucleophilic Attack on Phenyl Ring Ortho-attack (Activation Energy: ΔG‡_ortho)Para-attack (Activation Energy: ΔG‡_para)The position with the lower ΔG‡, considering steric hindrance from the methyl group, is favored.

Catalytic Aspects Associated with Thiophenesulfonate Chemistry

2-Thiophenesulfonate Derivatives in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, and molecules containing sulfur-based functional groups are integral as ligands, substrates, or precursors. rsc.org The reactivity of these metals is profoundly influenced by the ligands that coordinate to them, affecting selectivity, activity, and stability. rsc.orgnih.gov

The thiophene (B33073) moiety within a 2-thiophenesulfonate derivative can act as a coordinating group for various transition metals, potentially serving as a hemilabile ligand where the sulfonate group can dissociate and re-coordinate.

Palladium (Pd): Palladium catalysis is exceptionally versatile, particularly for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The effectiveness of a palladium catalyst system is heavily dependent on the supporting ligands, which can range from phosphines and N-heterocyclic carbenes (NHCs) to pincer-type ligands. nih.govenscm.fr Thiophene and sulfonate groups have been incorporated into ligands for palladium-catalyzed reactions. colab.wsntu.edu.sg While simple palladium salts are often used, preformed complexes with specific ligands, such as monoanionic [N,O] chelating ligands, can offer enhanced activity and stability, enabling reactions under milder conditions like room temperature. mdpi.com For a molecule like 2-Methylphenyl 2-thiophenesulfonate, the thiophene sulfur atom could coordinate to a Pd(II) center, potentially influencing the catalytic activity in reactions such as Suzuki-Miyaura coupling. mdpi.comresearchgate.net

Rhodium (Rh) and Iridium (Ir): Rhodium and Iridium complexes are widely used in catalysis for processes like hydroformylation and C-H bond activation. nih.govmdpi.comrsc.org Thiophene derivatives have been successfully used to create ligands for these metals. For example, Schiff base ligands derived from thiophene-2-aldimine react with rhodium and iridium precursors to form organometallic complexes that catalyze C-H bond activation. nih.gov Similarly, rhodium complexes with thiolate (sulfur-based) ligands have proven to be efficient catalysts for the hydroformylation of alkenes. rsc.org Chiral half-sandwich complexes of Iridium and Rhodium are particularly noted for their application in asymmetric C-H activation. mdpi.com The thiophene unit in 2-thiophenesulfonate could thus serve as a binding site to create Rh or Ir catalysts for such transformations.

Ruthenium (Ru): Ruthenium catalysts are powerful tools for a variety of organic transformations, including olefin metathesis and C-H bond functionalization. mdpi.comsigmaaldrich.com Ruthenium-catalyzed C-H arylation and alkenylation often proceed with the help of a directing group on the substrate. mdpi.comnih.gov While the thiophenesulfonate group itself is not a classical directing group, the thiophene ring can be a substrate in Ru-catalyzed arylations. mdpi.com The development of ruthenium catalysts is an active area of research, with applications ranging from the synthesis of complex polyaromatics to the functionalization of heteroarenes. mdpi.com

Table 1: Overview of Transition Metals and Their Catalytic Applications with Relevant Ligands

Metal Typical Ligand Types Common Catalytic Reactions Potential Role of Thiophenesulfonate
Palladium (Pd) Phosphines, N-Heterocyclic Carbenes (NHCs), [N,O] Ligands Cross-Coupling (Suzuki, Heck, etc.), C-H Functionalization Thiophene sulfur coordination; Aryl sulfonate as a leaving group.
Rhodium (Rh) Phosphines, Thiolates, Schiff Bases Hydroformylation, C-H Activation, Hydrogenation Thiophene-based ligand precursor for C-H activation catalysis. nih.gov
Iridium (Ir) Phosphines, Schiff Bases, Cyclopentadienyl (Cp*) C-H Activation, Hydrogenation, Hydroformylation Precursor for chiral half-sandwich catalysts for asymmetric synthesis. mdpi.comrsc.org
Ruthenium (Ru) Arenes (p-cymene), Phosphines, Carbenes Olefin Metathesis, C-H Arylation/Alkenylation, Oxidation Thiophene ring as a substrate for C-H functionalization. mdpi.com

Cross-coupling reactions, which forge new bonds by joining two different molecular fragments, are fundamental in synthesis, with the 2010 Nobel Prize in Chemistry recognizing their importance. wikipedia.org In these reactions, a transition metal catalyst, most commonly palladium, facilitates the coupling of an organometallic nucleophile with an organic electrophile. wikipedia.org

The 2-thiophenesulfonate structure can play a dual role in this context:

As an Electrophile: Aryl sulfonates are well-established as effective electrophilic partners in cross-coupling reactions, serving as an alternative to aryl halides. The sulfonate group acts as a good leaving group, allowing for oxidative addition to a low-valent metal center like Pd(0), which is the first step in many catalytic cycles. illinois.edu

As a Nucleophile Precursor: While sulfonates are electrophilic, the related sulfinate salts have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling. nih.gov These reagents are stable, easy to prepare, and react efficiently with (hetero)aryl halides, offering distinct advantages over traditional boronic acids. nih.gov This suggests that a thiophenesulfonate could potentially be converted to a thiophenesulfinate for use as a nucleophile.

Nickel-catalyzed cross-coupling provides another avenue, with demonstrated success in activating challenging C–F bonds. beilstein-journals.org This capability suggests potential for activating the C–S bond in a thiophenesulfonate under appropriate nickel catalysis. Furthermore, palladium catalysts have been developed that show orthogonal reactivity, for instance, selectively coupling a C–Br bond in the presence of a C–F bond, allowing for sequential functionalization. beilstein-journals.org

Table 2: Comparison of Nucleophilic Coupling Partners in Pd-Catalyzed Cross-Coupling

Coupling Partner Key Features Advantages Challenges
Organoboron Reagents Used in Suzuki-Miyaura coupling. Broad substrate scope, commercially available. Can be sensitive to air and moisture; requires base. illinois.edu
(Hetero)Aryl Sulfinates Stable, easily prepared nucleophiles. Excellent stability, efficient reactions, avoids boron-based reagents. nih.gov Mechanistic details are complex and substrate-dependent. nih.gov
Organosilanes Used in Hiyama coupling. Low toxicity, high stability. Often requires an activating agent for transmetalation. nih.gov

| Organostannanes | Used in Stille coupling. | Tolerates a wide range of functional groups. | High toxicity of tin reagents and byproducts. |

Organocatalytic Applications Involving Thiophenesulfonate Esters

Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has become a major pillar of asymmetric synthesis. beilstein-journals.orgscienceopen.com These catalysts operate through various activation modes, such as the formation of iminium or enamine intermediates, or through non-covalent interactions like hydrogen bonding. scienceopen.commdpi.com

While there is no specific literature detailing the use of this compound in organocatalysis, the ester functionality is central to many such transformations. For instance, organocatalysts can control fuel-driven networks involving the transient formation and hydrolysis of esters. nih.gov In one such system, pyridine (B92270) and imidazole (B134444) were used as distinct organocatalysts to control the rates of ester formation (from an anhydride (B1165640) fuel) and hydrolysis, respectively, thereby regulating the lifetime of the ester product in the system. nih.gov

This principle could be applied to a system involving thiophenesulfonate esters. An organocatalyst could be employed to:

Catalyze the formation of the thiophenesulfonate ester from thiophenesulfonyl chloride and a phenol.

Activate a molecule containing a thiophenesulfonate ester for a subsequent reaction, such as a Michael addition or cycloaddition, by activating another part of the molecule. scienceopen.com

Facilitate the hydrolysis or transesterification of the thiophenesulfonate ester in a controlled manner.

The field has seen broad applications, from synthesizing pharmaceutical intermediates to modifying complex molecules, underscoring the potential for developing new reactions involving substrates like thiophenesulfonate esters. beilstein-journals.orgresearchgate.net

Mechanistic Studies of Catalyzed Reactions Featuring Thiophenesulfonate Moieties

Understanding the reaction mechanism is critical for optimizing catalytic systems and expanding their scope. wildlife-biodiversity.com For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgillinois.edu

Oxidative Addition: A low-valent palladium complex (e.g., Pd(0)) reacts with the electrophile (R-X), cleaving the R-X bond and forming a new Pd(II) intermediate. For a substrate like this compound, this would involve the cleavage of the aryl C–O or S–O bond.

Transmetalation: The organic group from a second reagent (e.g., an organoboron or organosulfinate species) is transferred to the palladium center, displacing the leaving group (X) and forming a di-organopalladium(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the metal, forming the final product (R-R') and regenerating the catalytically active Pd(0) species. enscm.fr

Detailed mechanistic studies on the palladium-catalyzed coupling of aryl sulfinates have provided significant insights that are relevant to sulfonates. nih.gov Kinetic and structural analyses revealed that the catalyst's resting state and the rate-limiting step depend heavily on the nature of the sulfinate. nih.gov For a pyridine-2-sulfinate, a stable, chelated Pd(II) complex formed after transmetalation was the resting state, and the subsequent loss of SO₂ was the slowest step. In contrast, for a carbocyclic sulfinate, the oxidative addition complex was the resting state, and transmetalation was turnover-limiting. nih.gov These findings highlight the subtle but powerful influence that a sulfur-based functional group can exert on the catalytic cycle, guiding future catalyst design for reactions involving thiophenesulfonates. enscm.frnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 2-Methylphenyl 2-thiophenesulfonate

While traditional methods for synthesizing sulfonate esters, such as the reaction of an alcohol with a sulfonyl chloride in the presence of a base, are well-established, future research will likely focus on more advanced and efficient strategies. eurjchem.com The development of novel synthetic methodologies is a cornerstone of advancing the utility of complex molecules. nih.gov

Emerging frontiers in this area include:

Electrochemical Synthesis : A promising green approach involves the electrochemical difunctionalization of alkenes to build β-alkoxyl sulfonate esters. rsc.orgrsc.org This method utilizes potassium metabisulfite (B1197395) as a sulfur dioxide surrogate under mild, transition-metal-free conditions, offering a green and efficient alternative to traditional routes. rsc.orgrsc.org Applying a similar electrochemical strategy to thiophene-based precursors could provide a novel and direct route to this compound.

Catalytic Systems : The use of novel catalysts is a key area of exploration. Copper-assisted methods have been effective for converting hydroxypyridines and sodium sulfinates into pyridinyl tosylates, suggesting that similar copper-based systems could be adapted for the synthesis of thiophene (B33073) sulfonates. researchgate.net Furthermore, iron-catalyzed systems, noted for being environmentally benign, represent a sustainable option for synthesizing related sulfonate esters. nih.gov

Photoredox Catalysis : Light-mediated chemistry, operating under mild conditions with high functional group tolerance, presents a compelling alternative to traditional radical reactions. diva-portal.org The application of photoredox catalysis for the activation of precursors could lead to innovative synthetic pathways for this compound. diva-portal.org

These evolving methodologies promise not only to improve the efficiency and yield of this compound synthesis but also to align its production with the growing demand for sustainable chemical processes.

Exploration of New Reactivity Modes and Transformative Potential

Aryl sulfonates are recognized as versatile synthetic intermediates, largely due to their function as effective leaving groups in cross-coupling reactions. rsc.orgnih.gov The transformative potential of this compound lies in expanding its application in such reactions and discovering new reactivity patterns.

Cross-Coupling Reactions : There is significant potential for using this compound as an electrophile in various cross-coupling reactions. While aryl sulfonates have sometimes been considered less reactive than aryl halides, recent advances have demonstrated their efficacy. psu.edu Research into iron-catalyzed C(sp²)-C(sp³) cross-coupling of aryl sulfonates with Grignard reagents has shown sulfonate esters to be highly reactive activating groups. nih.gov Similarly, palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are fertile ground for exploring the reactivity of this compound with various organometallic partners, including arylboronic acids and aryl titanium reagents. researchgate.netscispace.comrsc.org The development of efficient catalyst systems, potentially using palladium nanoparticles supported on materials like chitosan (B1678972) or wool, could further broaden its applicability. psu.eduresearchgate.net

Regioselective Bond Cleavage : The regioselective cleavage of either the C–O or S–O bond in aryl sulfonate esters presents an avenue for targeted synthesis. eurjchem.com Manipulating reaction conditions could allow this compound to serve as a precursor for different classes of compounds, such as N-aryl amines or sulfonamides, through nucleophilic aromatic substitution. eurjchem.com

Photochemical Applications : A novel area of exploration is the use of aromatic sulfonate esters as visible light-triggered radical photocages. chemrxiv.org Cationic quinolinium sulfonate esters have been designed to release trifluoromethyl radicals upon light absorption for biomolecular labeling. chemrxiv.org Investigating whether this compound or its derivatives can be engineered for similar photolytic release of specific radical species could open up new applications in materials science and chemical biology.

Table 1: Potential Cross-Coupling Reactions for this compound

Coupling ReactionCatalyst SystemPotential Product ClassReference
Iron-Catalyzed AlkylationIron complexes with urea (B33335) ligandsAlkyl-substituted thiophenes/arenes nih.gov
Palladium-Catalyzed Suzuki-MiyauraPalladium complexes (e.g., Pd(OAc)₂, Wool-Pd)Biaryl compounds psu.eduresearchgate.net
Palladium-Catalyzed with Aryl TitaniumPd(OAc)₂ with NMe₂-CM-Phos ligandBiaryl compounds rsc.org
Palladium-Catalyzed HeckWool-Pd complexStyrenyl-thiophenes researchgate.net
Palladium-Catalyzed StillePd(OAc)₂ with XPhos ligandStannylated intermediates or coupled products scispace.com

Advanced Computational Techniques for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict properties, and guide experimental design. nih.govtaylorfrancis.com For this compound, advanced computational techniques can provide a deeper understanding of its behavior at a molecular level.

Mechanistic Elucidation : The hydrolysis of sulfonate esters, once thought to be a concerted process, has been shown through computational and kinetic evidence to proceed via a two-step mechanism involving a pentavalent intermediate under certain conditions. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been instrumental in supporting this finding. nih.gov Similar computational studies, including the generation of 2-D potential energy surfaces, can be applied to the reactions of this compound to map out energy landscapes, identify transition states, and clarify its reaction mechanisms with various nucleophiles and catalysts. acs.org

Molecular Modeling and Docking : In cases where sulfonate esters show biological activity, molecular docking and molecular dynamics (MD) simulations are invaluable. mdpi.com These techniques can predict binding affinities and modes of interaction with biological targets like enzymes or receptors. nih.govmdpi.com For instance, such studies on naphthoquinone sulfonate ester derivatives helped to identify binding to an allosteric site on the P2X7 receptor. mdpi.com If this compound or its derivatives are investigated for pharmacological potential, these computational methods will be crucial.

Predictive Modeling : Computational techniques, including machine learning and artificial intelligence, are increasingly used to predict chemical properties and reactivity. nih.gov By analyzing structural data and known reaction outcomes of related sulfonate esters, predictive models could be developed to forecast the reactivity of this compound under various conditions, accelerating the discovery of new transformations.

Table 2: Applicable Computational Methods for Studying this compound

Computational TechniqueApplication AreaPotential InsightReference
QM/MM CalculationsReaction Mechanism StudiesIdentification of intermediates and transition states in hydrolysis or catalytic cycles. nih.gov
Potential Energy Surface MappingReaction Kinetics and ThermodynamicsUnderstanding reaction pathways and energy barriers. acs.org
Molecular DockingBiological Activity ScreeningPredicting binding modes and affinity to protein targets. mdpi.com
Molecular Dynamics (MD) SimulationsConformational Analysis & Binding StabilitySimulating molecular motion and the stability of ligand-receptor complexes. nih.govmdpi.com

Integration with Sustainable Chemistry and Green Synthesis Initiatives

The principles of green and sustainable chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and designing safer chemicals. scirp.orgdoi.org The future of research on this compound will be increasingly shaped by these principles.

Green Synthetic Protocols : Developing syntheses that align with green chemistry is a major goal. This includes using environmentally benign solvents, reducing energy consumption, and employing recyclable reagents. doi.orgresearchgate.net A notable example is the use of recyclable ionic liquids as both solvents and nucleophilic reagents for substitution reactions of sulfonate esters, which avoids the need for additional solvents and simplifies purification. organic-chemistry.org Electrochemical methods, which often operate at room temperature without hazardous oxidants, also represent a key green strategy. rsc.org

Sustainable Catalysis : Shifting from precious metal catalysts like palladium to more earth-abundant and less toxic alternatives such as iron is a central theme in sustainable chemistry. nih.gov The development of iron-based catalysts for cross-coupling reactions involving sulfonate esters is a significant step in this direction. nih.gov Furthermore, designing heterogeneous catalysts that can be easily separated and reused for multiple cycles enhances the sustainability of synthetic processes. psu.edumdpi.com

Process Intensification : The use of technologies like packed bed microreactors can lead to more efficient and sustainable chemical synthesis. mdpi.com These systems offer enhanced mass and heat transfer, leading to better reaction performance and more efficient use of chemicals and catalysts, which aligns with the goals of green engineering. mdpi.com Applying such continuous flow processes to the synthesis and subsequent reactions of this compound could offer significant advantages over traditional batch processing. researchgate.net

By embracing these future research avenues, the scientific community can fully harness the synthetic utility of this compound, driving innovation in chemical synthesis and contributing to the broader goals of efficiency and sustainability.

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